molecular formula C24H25N5O2 B2840245 6-(2,4-dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 938761-44-5

6-(2,4-dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2840245
CAS No.: 938761-44-5
M. Wt: 415.497
InChI Key: JRXNGNQLLOQOHF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains an imidazole ring structure, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also seems to contain a purine structure, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple ring structures. The imidazole ring structure is known to have two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Anxiolytic and Antidepressant Potential : A study on imidazo[2,1-f]purine-2,4-dione derivatives explored their synthesis and pharmacological evaluation, revealing some compounds' potential anxiolytic and antidepressant activities. These findings suggest a basis for further research into new derivatives with therapeutic applications (Zagórska et al., 2009).

Biological Activity

  • Antiviral Activity : Research on the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their antiviral activity showcased moderate activity against several viruses at non-toxic dosage levels, indicating potential for antiviral drug development (Kim et al., 1978).

Chemical Synthesis

  • Novel Synthesis Methods : A study on the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones provided insights into novel chemical synthesis methods for creating compounds with potential biological activities (Simo et al., 1998).

Properties

IUPAC Name

6-(2,4-dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-16-9-10-19(17(2)15-16)27-13-14-28-20-21(25-23(27)28)26(3)24(31)29(22(20)30)12-11-18-7-5-4-6-8-18/h4-10,15H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXNGNQLLOQOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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